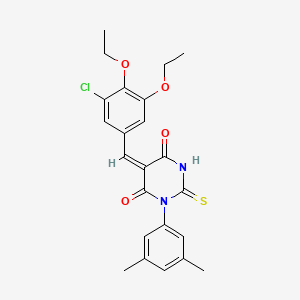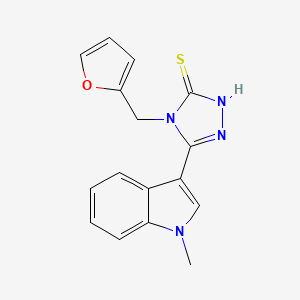
4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol, also known as FITT, is a chemical compound that has been extensively studied for its potential therapeutic applications. FITT belongs to the class of triazole derivatives, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, but several studies have suggested that 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol exerts its biological activity by modulating various cellular pathways. 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol has also been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have reported that 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol exhibits antioxidant, anti-inflammatory, and anti-cancer activity. 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In vivo studies have reported that 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol in lab experiments include its high purity, stability, and solubility in various solvents. 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is also relatively easy to synthesize, and its synthesis can be optimized to yield high purity and yield. However, the limitations of using 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol in lab experiments include its cost and limited availability. 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is also a relatively new compound, and its biological activity and mechanism of action are still being studied.
Future Directions
There are several future directions for the study of 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol. First, the mechanism of action of 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol needs to be fully understood to optimize its therapeutic potential. Second, the anti-cancer activity of 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol needs to be further studied in vivo to determine its efficacy and safety. Third, the neuroprotective effects of 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol need to be further studied to determine its potential therapeutic applications in neurodegenerative disorders. Finally, the synthesis of 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol needs to be optimized to reduce its cost and increase its availability for research studies.
Conclusion:
In conclusion, 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is a promising chemical compound that exhibits a wide range of biological activities. 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The synthesis of 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol has been optimized to yield high purity and yield, and its mechanism of action is still being studied. Future research studies on 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol will help to optimize its therapeutic potential and expand its applications in various diseases.
Scientific Research Applications
4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several research studies have reported the anti-cancer activity of 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol against various cancer cell lines, including breast, lung, and colon cancer. 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol has also been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, 4-(2-furylmethyl)-5-(1-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-(1-methylindol-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-19-10-13(12-6-2-3-7-14(12)19)15-17-18-16(22)20(15)9-11-5-4-8-21-11/h2-8,10H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQCPFGDMZFOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NNC(=S)N3CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



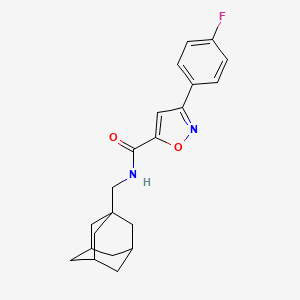
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B4796348.png)

![methyl 1-cyclopropyl-7-(3,4-dichlorophenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4796364.png)
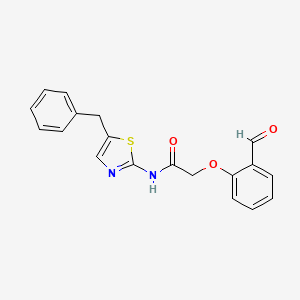
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-8-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4796375.png)
![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4796380.png)
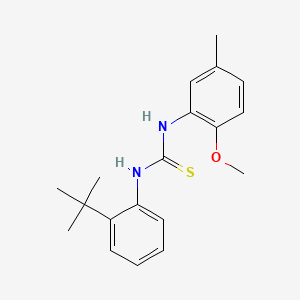
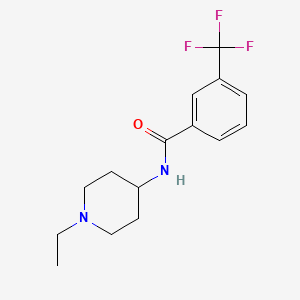
![N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1-naphthyl)acetamide](/img/structure/B4796398.png)
![2-(4-bromophenyl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4796404.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4796410.png)

